![molecular formula C15H14F3N3O4S2 B193151 (R)-Bendroflumethiazide CAS No. 1087345-31-0](/img/structure/B193151.png)
(R)-Bendroflumethiazide
描述
®-Bendroflumethiazide is a thiazide diuretic used primarily in the treatment of hypertension and edema. It works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, which helps to lower blood pressure and reduce fluid accumulation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Bendroflumethiazide typically involves the reaction of 3-chloro-6-(trifluoromethyl)benzenesulfonamide with 2-amino-4-chlorobenzenesulfonamide under specific conditions to form the thiazide ring structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of ®-Bendroflumethiazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade.
化学反应分析
Types of Reactions: ®-Bendroflumethiazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazide derivatives.
科学研究应用
Clinical Applications
- Hypertension Management
- Edema Treatment
- Combination Therapy
Research Applications
-
Bone Health Studies
- A randomized controlled trial investigated the effects of this compound on bone mineral density in postmenopausal women with osteoporosis. The study found no significant improvement in bone density or muscle function when combined with bisphosphonates, suggesting that further research is needed to explore its long-term effects on bone health .
- Metabolic Effects
- Pharmacological Mechanisms
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Hypertension | Treatment for high blood pressure | Reduces cardiovascular risk |
Edema | Alleviates fluid retention | Effective in heart failure and liver disease |
Bone Health | Investigated for osteoporosis treatment | No significant impact on bone density observed |
Metabolic Effects | Comparison with doxazosin in metabolic profiles | Doxazosin showed better lipid/glucose outcomes |
Case Studies
-
Case Study 1: Hypertension Control
A cohort study involving elderly patients demonstrated that those treated with this compound experienced a significant reduction in systolic and diastolic blood pressure over 12 weeks compared to placebo controls. -
Case Study 2: Edema Management
In patients with heart failure, this compound effectively reduced symptoms of edema within two weeks of treatment initiation, highlighting its rapid action in fluid management.
作用机制
®-Bendroflumethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The reduction in blood volume helps to lower blood pressure. The compound also has a mild vasodilatory effect, contributing to its antihypertensive properties.
相似化合物的比较
Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to ®-Bendroflumethiazide.
Indapamide: A non-thiazide sulfonamide diuretic with additional vasodilatory properties.
Uniqueness: ®-Bendroflumethiazide is unique in its specific chemical structure, which contributes to its particular pharmacokinetic and pharmacodynamic properties. Its ability to inhibit the sodium-chloride symporter with high specificity makes it an effective diuretic for managing hypertension and edema.
生物活性
(R)-Bendroflumethiazide is a thiazide diuretic primarily used in the management of hypertension and edema. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, therapeutic effects, and potential side effects. This article compiles diverse research findings and clinical studies to provide a comprehensive overview of the biological activity of this compound.
Bendroflumethiazide operates primarily through the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys. This action leads to increased excretion of sodium, chloride, and water, effectively reducing blood volume and blood pressure. The mechanism can be summarized as follows:
- Inhibition of Na-Cl Cotransporter : Bendroflumethiazide binds to the thiazide-sensitive Na-Cl cotransporter, leading to increased diuresis.
- Vasodilation : It may induce vasodilation through activation of calcium-activated potassium channels in vascular smooth muscle .
- Electrolyte Balance : The drug can cause electrolyte imbalances, particularly hypokalemia (low potassium levels), which is a common side effect associated with thiazide diuretics .
Pharmacokinetics
- Absorption : Rapidly absorbed after oral administration.
- Protein Binding : Approximately 96% bound to plasma proteins.
- Half-Life : The elimination half-life is about 8.5 hours .
- Duration of Action : Effects typically last 12 to 24 hours post-administration .
Hypertension Management
Numerous studies have demonstrated the efficacy of this compound in lowering blood pressure in patients with hypertension:
- Comparative Studies : A study comparing this compound with other antihypertensive agents like enalapril and amlodipine showed significant reductions in diastolic blood pressure. For instance, patients receiving 2.5 mg/day showed a mean reduction of 9.1 mm Hg compared to other treatments .
- Long-term Effects : A randomized trial over 24 weeks indicated that low-dose bendroflumethiazide (1.25 mg/day) effectively reduces blood pressure without adversely affecting insulin sensitivity or lipid profiles .
- Population Studies : In specific demographics, such as British South Asians, bendroflumethiazide has been shown to effectively manage hypertension while maintaining metabolic stability compared to alternative therapies like doxazosin .
Side Effects and Safety Profile
While generally well tolerated, this compound can lead to several side effects:
- Electrolyte Imbalances : Common issues include hypokalemia, hyponatremia, and hyperuricemia, particularly at higher doses .
- Metabolic Changes : Patients may experience metabolic alkalosis and alterations in glucose metabolism .
- Adverse Events : The incidence of adverse events was comparable across various treatment groups in clinical trials, indicating a favorable safety profile for low-dose regimens .
Efficacy in Special Populations
A study involving postmenopausal women with osteoporosis evaluated the impact of this compound on bone mineral density when combined with bisphosphonates. Results indicated no significant improvement in bone density or muscle function compared to placebo, suggesting limited efficacy in this context .
属性
IUPAC Name |
(3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431732 | |
Record name | (R)-bendrofluazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087345-31-0 | |
Record name | Bendroflumethiazide, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087345310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-bendrofluazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENDROFLUMETHIAZIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNN1HL1LXR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。